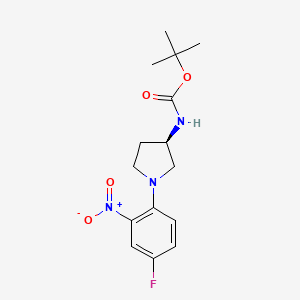

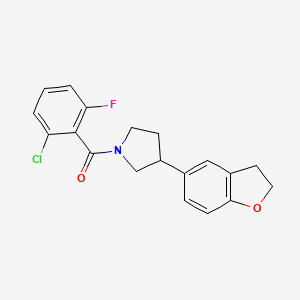

(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and subsequently developed by the Canadian biopharmaceutical company Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.

Aplicaciones Científicas De Investigación

Synthesis and Process Development

- Synthesis Process : Wenjie Li et al. (2012) described the synthesis of a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, highlighting an efficient one-pot, two-step process. This synthesis method could potentially be applied to the compound , demonstrating its relevance in chemical process development and manufacturing (Wenjie Li et al., 2012).

Chemical Reactions and Mechanisms

Oxidation Studies : M. Ratnikov et al. (2011) explored the oxidation of phenols and anilines using tert-butylperoxy radical, which relates to the study of similar tert-butyl compounds in chemical reactions (M. Ratnikov et al., 2011).

Hydrogen Bond Analysis : P. Baillargeon et al. (2014) studied the hydrogen bonds in crystals containing tert-butyl groups, providing insights into molecular interactions that could be relevant to the compound (P. Baillargeon et al., 2014).

Medical and Biological Research

PET Imaging : R. Hopewell et al. (2019) discussed the synthesis of [18 F]MK-6240, a PET radiotracer, from a bis-Boc protected precursor, illustrating how tert-butyl derivatives can be utilized in medical imaging (R. Hopewell et al., 2019).

Antibacterial Agents : R. Jain et al. (2003) investigated VRC3375, a compound containing tert-butyl group, as a bacterial deformylase inhibitor, which showcases the potential medical applications of tert-butyl derivatives (R. Jain et al., 2003).

Material Science and Polymer Research

- Polymer Synthesis : Yunhua Lu et al. (2014) described the synthesis of poly(pyridine-imide)s with tert-butyl substituents, indicating the use of tert-butyl derivatives in advanced material and polymer science (Yunhua Lu et al., 2014).

Catalysis and Chemical Reactions

- Catalysis Studies : Sarah H. Crosby et al. (2009) explored the catalytic activation of C-H bonds in compounds containing tert-butyl groups, relevant for understanding catalytic processes involving the compound (Sarah H. Crosby et al., 2009).

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-11-6-7-18(9-11)12-5-4-10(16)8-13(12)19(21)22/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,20)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUKZQHWCUKPH-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)

![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide](/img/structure/B2716695.png)

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2716697.png)

![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)

![Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate](/img/structure/B2716708.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2716711.png)